molecular formula C15H14N2 B120508 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine CAS No. 88965-00-8

6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine

Cat. No. B120508
CAS RN: 88965-00-8
M. Wt: 222.28 g/mol
InChI Key: AWEWSJJCANQFRB-UHFFFAOYSA-N
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Description

6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are bicyclic heterocycles containing nitrogen atoms. These compounds are of significant interest in medicinal chemistry due to their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties . The presence of both methyl and p-tolyl groups on the imidazo[1,2-a]pyridine scaffold suggests potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of polysubstituted imidazo[1,2-a]pyridines, such as 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine, can be achieved through various methods. A microwave-assisted one-pot cyclization/Suzuki coupling/p

Scientific Research Applications

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including those synthesized from imidazole, indazole, and pyridine, demonstrate versatility in organic synthesis and have biological importance. They are involved in metal complexes formation, catalysts design, and have shown potential in medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif, related to 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine, has been pivotal in advanced chemistry and drug development investigations (Li et al., 2019).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

Imidazo[1,2-b]pyridazine scaffolds are significant in medicinal chemistry due to their wide range of bioactive molecules. These compounds have seen a resurgence in interest for their therapeutic applications in medicine, particularly as kinase inhibitors. Their structure-activity relationships (SAR) and pharmacokinetics profiles are extensively reviewed, guiding medicinal chemists in developing novel compounds with enhanced properties (Garrido et al., 2021).

Biologically Significant Pyrimidine Appended Optical Sensors

Compounds containing heteroatoms, such as N-heterocycles including imidazole, are utilized as recognition units for synthesizing optical sensors alongside their biological applications. Pyrimidine derivatives, closely related to imidazole compounds, are prominent as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes (Jindal & Kaur, 2021).

Formation and Uses of Imidazo[1,2-a]pyrimidines

The synthesis of imidazo[1,2-a]pyrimidines and its derivatives, including their application to biological activities and secondary applications like corrosion inhibition, is covered in this review. The imidazo[1,2-a]pyrimidine scaffold, similar to 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine, is crucial in various scientific domains (Kobak & Akkurt, 2022).

Pyridine Derivatives in Medicinal and Chemosensing Applications

Pyridine derivatives are pivotal in fields ranging from medicinal applications to chemosensing. They exhibit diverse biological activities, including antibacterial, antiviral, and anticancer properties. Moreover, these derivatives are effective chemosensors due to their high affinity for various ions and neutral species (Abu-Taweel et al., 2022).

Future Directions

The future directions in the study of “6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine” involve further exploration of its synthesis pathways and its potential as a GABAA receptor modulator .

properties

IUPAC Name

6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-11-3-6-13(7-4-11)14-10-17-9-12(2)5-8-15(17)16-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEWSJJCANQFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349880
Record name 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808722
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine

CAS RN

88965-00-8
Record name 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
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Record name 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
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Record name 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
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Synthesis routes and methods I

Procedure details

A solution of 2-bromo-1-p-tolyl-ethanone (500 mg, 2.3 mmol) in dimethylformamide (2 mL) was added slowly to a solution of 5-methyl-pyridin-2-yl-amine (249 mg, 2.3 mmol) in dimethylformamide (2 mL). NaHCO3 (386 mg, 4.6 mmol) was added in portions and the mixture was stirred at room temperature for 15 minutes, then at reflux for 1.5 hours. The mixture was cooled and poured into water (5 mL). The solid was collected, washed with water (2 mL) and recrystallized from dimethylformamide (5 mL) to yield the desired product 6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine (360 mg, 70%). 1H NMR (300 MHz, DMSO-d6) δ 2.27 (s, 3H), 2.32 (s, 3H), 7.08 (d, 1H), 7.21 (d, 2H), 7.46 (d, 1H), 7.83 (d, 2H), 8.24 (s, 1H), 8.29 (s, 1H); ESI-MS (MK), 223.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
249 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
386 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-4′-methylacetophenone (90% pure, 10.21 g, 43.11 mmol), 2-amino-5-methyl picoline (4.66 g, 43.11 mmol) and K2CO3 (6.6 g, 47.75 mmol) in absolute EtOH (70 ml) was heated at 93° C. overnight. After cooled to 40° C., ether (100 mL) was added. The mixture was stirred for 30 minutes and cooled by ice-water bath. After removal of solvent through filtration, the solid was stirred with water (50 ml) for 30 minutes and filtered, rinsed with water and dried under vacuum at 80° C. for 2 hr to give 6.33 g of white solid (66.1% yield). m/e+ 223.4 for C15H15N2 (M+H)+; 1H-NMR (400 MHz, CDCl3, δ) 7.84 (m, 3H), 7.71 (d, J=9.531 Hz, 1), 7.51 (d, J=9.165 Hz, 1H), 7.24 (m, 2H), 7.00 (m, 1), 2.38 (s, 3H), 2.29 (d, J=6.23 Hz, 3H) ppm. 13C-NMR (100 MHz, CDCl3 δ) 145.065, 144.444, 137.991, 130.696, 130.635, 129.642, 129.483, 128.391, 128.262, 126.018, 123.652, 122.476, 116.486, 107.857, 21.520, 18.259 ppm.
Quantity
10.21 g
Type
reactant
Reaction Step One
Name
2-amino-5-methyl picoline
Quantity
4.66 g
Type
reactant
Reaction Step One
Name
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
66.1%

Synthesis routes and methods III

Procedure details

A solution of 2-bromo-1-(4-methylphenyl)ethanone (99.3 g, 0.47 mol) in dimethylformamide (250 mL) was added slowly to a solution of 5-methyl-2-pyridinamine (50.4 g, 0.47 mol) in dimethylformamide (250 mL). Sodium hydrogen carbonate (78.3 g, 0.93 mol) was added in portions and the mixture was stirred at room temperature for 15 min., then under reflux for 1.5 h. The mixture was cooled and poured into water (2500 mL). The solid was collected, washed with water (1000 mL) and recrystallised from dimethylformamide (400 mL). The solid was collected and dried in vacuo at 120° C. to give the title compound (89 g, 86%). 1H NMR (360 MHz, DMSO-d6) δ 8.30 (1H, d, J 1.5 Hz), 8.23 (1H, s), 7.84 (2H, d, J 8.0 Hz), 7.47 (1H, d, J 9.2 Hz), 7.25 (2H, d, J 8.0 Hz), 7.09 (1H, dd, J 9.2, 1.5 Hz), 2.33 (3H, s), and 2.28 (3H, s).
Quantity
99.3 g
Type
reactant
Reaction Step One
Quantity
50.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
78.3 g
Type
reactant
Reaction Step Two
Name
Quantity
2500 mL
Type
reactant
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine
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